Fradafiban

Vue d'ensemble

Description

Méthodes De Préparation

Le fradafiban peut être synthétisé par un processus en plusieurs étapes. L'une des voies de synthèse implique l'hydrogénation d'un composé précurseur avec du gaz hydrogène sur du palladium sur carbone dans du tert-butanol chaud. Cette réaction donne l'ester tert-butylique de l'acide 2-[5(S)-(hydroxyméthyl)-2-oxopyrrolidin-2(S)-yl]acétique. Cet intermédiaire est ensuite traité avec du chlorure de méthanesulfonyle et de la triéthylamine dans du dichlorométhane pour produire le dérivé méthanesulfonate .

Analyse Des Réactions Chimiques

Le fradafiban subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Il peut être réduit pour former des dérivés réduits.

Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux, le palladium sur carbone, le chlorure de méthanesulfonyle et la triéthylamine. .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les antagonistes du récepteur glycoprotéine IIb/IIIa.

Biologie : Le this compound est utilisé dans des études biologiques pour comprendre l'agrégation plaquettaire et son inhibition.

Médecine : Il a été étudié pour son utilisation potentielle dans le traitement de l'angine de poitrine et la prévention de l'embolie.

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant l'agrégation plaquettaire

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur glycoprotéine IIb/IIIa à la surface des plaquettes. Ce récepteur est la voie finale de l'agrégation plaquettaire. En inhibant ce récepteur, le this compound empêche l'agrégation des plaquettes, réduisant ainsi le risque d'embolie et d'angine de poitrine .

Applications De Recherche Scientifique

Fradafiban has several scientific research applications:

Chemistry: It is used as a model compound to study glycoprotein IIb/IIIa receptor antagonists.

Biology: this compound is used in biological studies to understand platelet aggregation and its inhibition.

Medicine: It has been investigated for its potential use in treating angina and preventing embolism.

Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting platelet aggregation

Mécanisme D'action

Fradafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This receptor is the final pathway of platelet aggregation. By inhibiting this receptor, this compound prevents the aggregation of platelets, thereby reducing the risk of embolism and angina .

Comparaison Avec Des Composés Similaires

Le fradafiban est similaire à d'autres antagonistes du récepteur glycoprotéine IIb/IIIa, tels que le lethis compound. Le lethis compound est un promédicament du this compound actif par voie orale et a été étudié pour le traitement de l'angine instable. Le lethis compound a été interrompu en raison d'un manque d'efficacité . Le this compound est unique en termes d'affinité de liaison spécifique et de sélectivité pour le récepteur glycoprotéine IIb/IIIa .

Composés similaires

- Lethis compound

- Eptifibatide

- Tirofiban

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques .

Activité Biologique

Fradafiban is a synthetic compound classified as a glycoprotein IIb/IIIa receptor antagonist, primarily investigated for its role in cardiovascular medicine. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, comparative studies, and clinical implications.

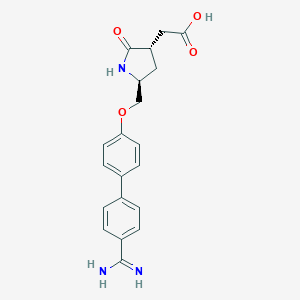

This compound's chemical structure is characterized by a pyrrolidinone framework with specific substituents that enhance its selectivity for the glycoprotein IIb/IIIa receptor. The molecular formula of this compound is CHNO and its CAS Registry Number is 148396-36-5. As a glycoprotein IIb/IIIa antagonist, this compound inhibits platelet aggregation by blocking the receptor that mediates the binding of fibrinogen to activated platelets, thus preventing thrombus formation during cardiovascular events .

In Vitro and In Vivo Studies

In Vitro Studies:

this compound has shown high affinity and selectivity for the human platelet glycoprotein IIb/IIIa complex. Laboratory studies indicate that it effectively competes with fibrinogen for binding sites on the receptor, leading to a significant reduction in platelet aggregation .

In Vivo Studies:

Clinical trials have demonstrated that this compound, along with its prodrug lethis compound, exhibits profound and sustained inhibition of platelet aggregation. In double-blind, placebo-controlled studies involving healthy participants, this compound's pharmacokinetic profile was evaluated, showing effective plasma concentration levels correlating with its inhibitory effects on platelet function .

Pharmacokinetics

This compound is absorbed throughout the gastrointestinal tract, with studies indicating that different administration routes yield varying plasma concentration levels. For instance, oral administration showed comparable absorption rates to jejunal and ileal routes but significantly lower rates after colonic administration. This suggests that an extended-release formulation could be feasible for improving bioavailability .

Comparative Analysis with Other Glycoprotein IIb/IIIa Antagonists

This compound can be compared with other glycoprotein IIb/IIIa antagonists such as Abciximab, Eptifibatide, and Tirofiban. The following table summarizes key differences:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Abciximab | Chimeric monoclonal antibody | Binds to glycoprotein IIb/IIIa receptor | Long half-life; used in acute coronary syndrome |

| Eptifibatide | Peptide-based | Competitive antagonist | Derived from snake venom; short duration |

| Tirofiban | Small molecule | Reversible antagonist | Rapid onset; used for unstable angina |

| This compound | Small molecule | Reversible antagonist | High selectivity; distinct pharmacokinetic profile |

This compound's unique structural features allow it to exhibit high selectivity for the glycoprotein IIb/IIIa receptor compared to other compounds, potentially leading to distinct therapeutic applications and reduced side effects .

Clinical Case Studies and Applications

This compound has been evaluated in various clinical settings for its efficacy in managing thrombotic disorders. One notable clinical trial examined its use in patients undergoing high-risk angioplasty. Results indicated a significant reduction in composite endpoints such as myocardial infarction (MI) and revascularization when treated with this compound compared to placebo .

Another study focused on the effectiveness of this compound in patients with unstable angina. The findings revealed a marked decrease in adverse cardiovascular events among those receiving this compound therapy, suggesting its potential as a first-line treatment option in acute coronary syndromes .

Propriétés

IUPAC Name |

2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZACQMAVUIGPY-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163979 | |

| Record name | Fradafiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fradafiban is a glycoprotein IIb/IIIa receptor antagonist. Activation of the platelet glycoprotein (GP IIb/IIIa) receptor on the platelet surface is the final pathway of platelet aggregation that may lead to embolism, which is one on the cause of angina. | |

| Record name | Fradafiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

148396-36-5 | |

| Record name | Fradafiban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148396-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fradafiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148396365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fradafiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fradafiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRADAFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0H2B8YKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.